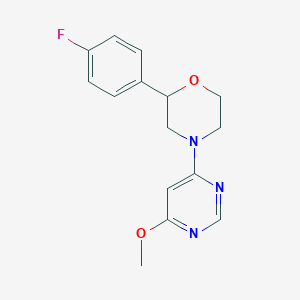
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine, also known as FLPM, is a chemical compound that has gained significant attention in recent years due to its potential pharmacological applications. FLPM belongs to the class of morpholine derivatives and has been studied extensively for its biological activities.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is not fully understood. However, it is believed that this compound exerts its antitumor activity through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus by disrupting fungal cell membrane integrity. Additionally, this compound has been found to protect against oxidative stress-induced neuronal damage by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity.
实验室实验的优点和局限性
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under normal laboratory conditions. This compound has also been found to have low toxicity levels in vitro. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, this compound has poor bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several potential future directions for 2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of this compound in combination with other anticancer agents to determine if it has synergistic effects. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential use as a neuroprotective agent.
合成方法
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can be synthesized using a simple two-step process. The first step involves the reaction of 4-fluoroaniline and 6-methoxypyrimidine-4-carboxylic acid to form 2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)aniline. In the second step, 2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)aniline is reacted with morpholine in the presence of a catalyst to form this compound. The yield of this compound obtained through this method is around 70%.
科学研究应用
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine has been extensively studied for its potential pharmacological applications. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, this compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
属性
IUPAC Name |
2-(4-fluorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-20-15-8-14(17-10-18-15)19-6-7-21-13(9-19)11-2-4-12(16)5-3-11/h2-5,8,10,13H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWCFHXKBHUCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![4-(2-pyridin-3-ylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5348189.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)
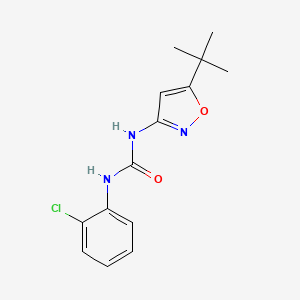
![4-[3-(2-furyl)-2-propen-1-yl]morpholine](/img/structure/B5348220.png)
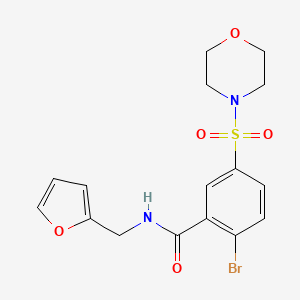
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)
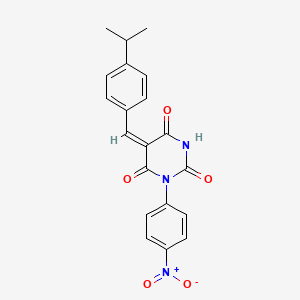
![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)
![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)
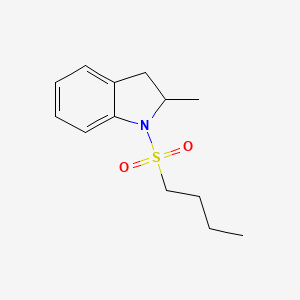
![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)